Betavulgaroside IV
Overview
Description
Betavulgaroside IV is a triterpene seco-glycoside, a type of plant saponin, primarily found in Beta vulgaris (sugar beet). It belongs to a small family of triterpene glycosides and is known for its various biological activities, including hypoglycemic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Betavulgaroside IV involves the extraction of triterpene glycosides from Beta vulgaris. The process typically includes:
Extraction: The roots and leaves of Beta vulgaris are subjected to solvent extraction using methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Isolation: this compound is isolated through further purification steps, including recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Betavulgaroside IV undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds.
Substitution: Substitution reactions can occur at specific functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, and water are commonly used solvents.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities .
Scientific Research Applications
Betavulgaroside IV has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of triterpene glycosides.
Biology: Investigated for its role in modulating bacterial communities and metabolomics profiles.
Medicine: Studied for its hypoglycemic activity and potential use in diabetes treatment.
Industry: Utilized in the production of functional foods and nutraceuticals
Mechanism of Action
Betavulgaroside IV exerts its effects through various molecular targets and pathways:
Hypoglycemic Activity: It enhances glucose uptake and utilization in cells, thereby lowering blood glucose levels.
Antifungal Activity: It alters metabolic profiles, leading to decreased triterpene glycoside accumulation and inhibition of fungal growth
Comparison with Similar Compounds
Betavulgaroside IV is unique among triterpene glycosides due to its specific structure and biological activities. Similar compounds include:
Medicagenic Acid: Another triterpene glycoside with similar hypoglycemic activity.
Soyasapogenol: Known for its antifungal properties.
Prosapogenin: Shares structural similarities but differs in biological activity
This compound stands out due to its specific glycosidic bonds and unique biological effects, making it a valuable compound for various scientific and industrial applications.
Biological Activity
Betavulgaroside IV is a triterpene glycoside derived from the roots of Beta vulgaris (sugar beet). It has garnered attention due to its diverse biological activities, particularly its hypoglycemic effects and potential applications in medicine and nutrition. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features an acetal-type substituent that distinguishes it from other betavulgarosides. Its structural complexity contributes to its biological activity, making it an interesting subject for pharmacological studies. The compound is characterized by its glycosidic bonds, which play a crucial role in its interaction with biological systems.
Property | Description |
---|---|
Molecular Formula | C₃₃H₅₄O₁₄ |
Molecular Weight | 624.8 g/mol |
Solubility | Soluble in methanol and ethanol |
Stereochemistry | Acetal-type substituent |
Hypoglycemic Activity
One of the most significant biological activities attributed to this compound is its hypoglycemic effect . Research indicates that this compound enhances glucose uptake in cells, thereby lowering blood glucose levels. Studies have demonstrated that administration of this compound to glucose-loaded rats resulted in a notable reduction in blood sugar levels without causing adverse effects such as weight loss or hepatic impairment .
- Inhibition of Glucose Transporters : this compound may inhibit glucose transporters, reducing glucose absorption in the intestines.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit α-amylase and α-glucosidase activities, enzymes responsible for carbohydrate digestion, thereby decreasing postprandial hyperglycemia .
Antifungal Activity
This compound exhibits antifungal properties , which are attributed to its ability to alter metabolic profiles in fungi. This alteration leads to decreased accumulation of triterpene glycosides, inhibiting fungal growth effectively.
Other Biological Activities
- Antioxidant Properties : The compound has been associated with antioxidant activity, contributing to cellular protection against oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms.
Study 1: Hypoglycemic Effects in Diabetic Rats
A study conducted by Yanardag et al. (2020) investigated the hypoglycemic effects of this compound in diabetic rats. The results showed a significant reduction in blood glucose levels (up to 40%) following administration of the compound. The study concluded that saponins present in the extract play a crucial role in this hypoglycemic action by preventing glycogenolysis and gluconeogenesis .
Study 2: Antifungal Activity Assessment
Another study focused on the antifungal activity of this compound against various fungal strains. Results indicated that the compound significantly inhibited fungal growth, demonstrating potential as a natural antifungal agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other triterpene glycosides:
Compound | Hypoglycemic Activity | Antifungal Activity | Unique Features |
---|---|---|---|
This compound | Yes | Yes | Acetal-type substituent |
Medicagenic Acid | Yes | No | Similar structure but different activity |
Soyasapogenol | No | Yes | Known for antifungal properties |
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(1S,2S)-2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62O15/c1-36(2)14-16-41(35(51)52)17-15-39(6)20(21(41)18-36)8-9-23-38(5)12-11-24(37(3,4)22(38)10-13-40(23,39)7)54-34-27(45)29(26(44)30(56-34)32(49)50)55-33(28(46)31(47)48)53-19-25(42)43/h8,21-24,26-30,33-34,44-46H,9-19H2,1-7H3,(H,42,43)(H,47,48)(H,49,50)(H,51,52)/t21-,22-,23+,24-,26-,27+,28+,29-,30-,33-,34+,38-,39+,40+,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMLSFRFOXEUGU-YPXCEIQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@@H]([C@@H](C(=O)O)O)OCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937427 | |
Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 3-O-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethyl]hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168010-06-8 | |
Record name | Betavulgaroside IV | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168010-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betavulgaroside IV | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168010068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 3-O-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethyl]hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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